molecular formula C20H19F2N7O B14121939 1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B14121939
M. Wt: 411.4 g/mol
InChI Key: VWVDMURFJSHFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorophenyl group, a pyridinyl group, and a piperazinyl group, all connected through a pyrimidinyl urea backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.

    Cyclization Reactions: These reactions are used to form the pyrimidinyl ring structure.

    Coupling Reactions: These reactions involve the coupling of different functional groups to form the final compound.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:

    1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-yl)urea: This compound has a similar structure but differs in the position of the pyrimidinyl group.

    1-(2,5-Difluorophenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-6-yl)urea: This compound also has a similar structure but differs in the position of the pyrimidinyl group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C20H19F2N7O

Molecular Weight

411.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea

InChI

InChI=1S/C20H19F2N7O/c21-14-4-5-16(22)17(11-14)27-20(30)26-15-12-24-19(25-13-15)29-9-7-28(8-10-29)18-3-1-2-6-23-18/h1-6,11-13H,7-10H2,(H2,26,27,30)

InChI Key

VWVDMURFJSHFPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.